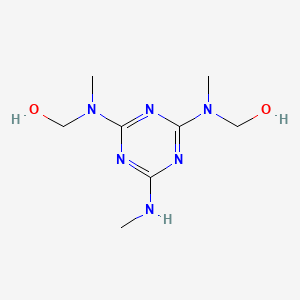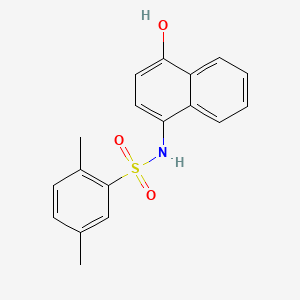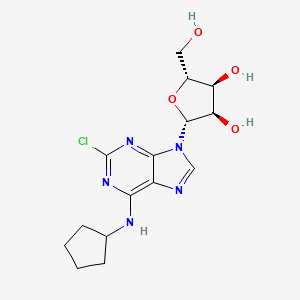
CCPA
Overview
Description
2-Chloro-N6-cyclopentyladenosine is a specific receptor agonist for the Adenosine A1 receptor. It is similar to N6-cyclopentyladenosine. Due to its high affinity for Adenosine A1 receptors, its tritiated derivative can be used as a diagnostic tool for detecting the receptors in tissue with low receptor density .
Scientific Research Applications
2-Chloro-N6-cyclopentyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of adenosine receptors.
Biology: It serves as a tool for investigating the role of adenosine receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions such as cardiac arrhythmias and neurodegenerative diseases.
Industry: It is used in the development of diagnostic tools for detecting adenosine receptors in tissues
Mechanism of Action
Target of Action
2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the A1 adenosine receptors . These receptors are a type of G protein-coupled receptors that play a crucial role in many biological functions, including sleep promotion .
Mode of Action
This compound interacts with A1 adenosine receptors with high affinity. It inhibits the binding of [3H]PIA to A1 receptors of rat brain membranes with a Ki-value of 0.4 nM . This interaction results in changes in the activity of adenylate cyclase, a key enzyme involved in the regulation of cellular metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase pathway. This compound inhibits the activity of adenylate cyclase in rat fat cell membranes, a model for the A1 receptor, with an IC50-value of 33 nM . This inhibition can lead to a decrease in the production of cyclic AMP, a critical secondary messenger in cells, thereby affecting various downstream cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of adenylate cyclase activity and subsequent downstream effects on cellular metabolism. By acting as an agonist at A1 adenosine receptors, this compound can influence various physiological processes, including sleep promotion . It also exhibits anticonvulsive activity in vivo .
Biochemical Analysis
Biochemical Properties
2-Chloro-N6-cyclopentyladenosine interacts with the A1 adenosine receptor, showing a Ki value of 0.8 nM for human A1 receptors . This interaction is highly selective, with CCPA showing over 2000-fold selectivity over A2A receptors .
Cellular Effects
In cellular processes, 2-Chloro-N6-cyclopentyladenosine has been shown to have anticonvulsant activity, which is presumably due to its activation of A1 receptors . It has also been found to increase hippocampal afterdischarge (AD) thresholds in rats of various ages .
Molecular Mechanism
At the molecular level, 2-Chloro-N6-cyclopentyladenosine exerts its effects by binding to A1 receptors of rat brain membranes . This binding inhibits the activity of adenylate cyclase, a model for the A1 receptor, with an IC50 value of 33 nM .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-N6-cyclopentyladenosine have been observed over time in laboratory settings. For instance, it has been shown to have a sustained anticonvulsant effect in rats .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-N6-cyclopentyladenosine vary with different dosages. For example, both 0.5 and 1 mg/kg doses of this compound significantly increased hippocampal AD thresholds in 12-, 15-, 18-, and 60-day-old rats compared to controls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N6-cyclopentyladenosine typically involves the chlorination of N6-cyclopentyladenosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 2-Chloro-N6-cyclopentyladenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N6-cyclopentyladenosine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its dechlorinated form.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of 2-Chloro-N6-cyclopentyladenosine, such as oxo derivatives, dechlorinated forms, and substituted analogs .
Comparison with Similar Compounds
Similar Compounds
N6-cyclopentyladenosine: Similar in structure but lacks the chlorine atom.
2-Chloro-N6-methyladenosine: Similar but has a methyl group instead of a cyclopentyl group.
2-Chloro-N6-ethyladenosine: Similar but has an ethyl group instead of a cyclopentyl group.
Uniqueness
2-Chloro-N6-cyclopentyladenosine is unique due to its high selectivity and affinity for the Adenosine A1 receptor. This makes it a valuable tool in both research and potential therapeutic applications. Its ability to be used as a diagnostic tool for detecting low-density adenosine receptors further highlights its uniqueness .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMYYYQVWPZWIZ-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958774 | |
| Record name | 2-Chloro-N-cyclopentyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37739-05-2 | |
| Record name | CCPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37739-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N(6)cyclopentyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037739052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-cyclopentyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N6-cyclopentyladenosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX2F2W6WSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



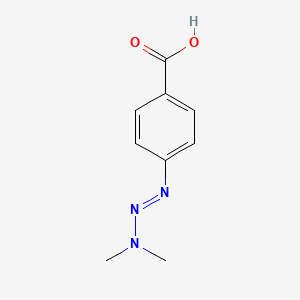

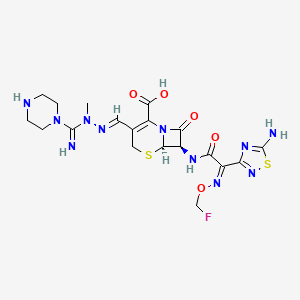
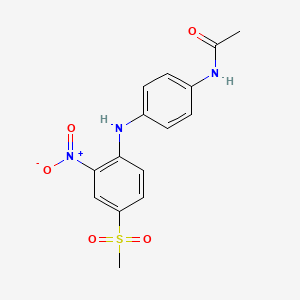

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)

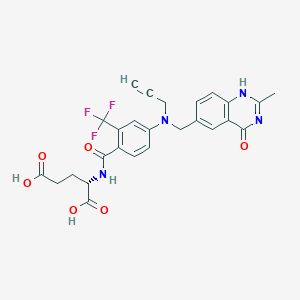

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
